Dutasteride-13C6

Übersicht

Beschreibung

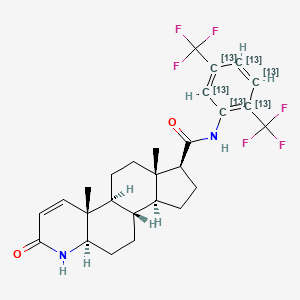

Dutasterid-13C6 ist eine markierte Form von Dutasterid, einer synthetischen 4-Aza-Steroidverbindung. Es wird hauptsächlich als interner Standard für die Quantifizierung von Dutasterid in verschiedenen analytischen Anwendungen verwendet. Dutasterid selbst ist ein dualer Inhibitor des Enzyms 5α-Reduktase, das für die Umwandlung von Testosteron zu Dihydrotestosteron (DHT) verantwortlich ist, einem Hormon, das an der Entwicklung und Vergrößerung der Prostata beteiligt ist .

Wissenschaftliche Forschungsanwendungen

Dutasterid-13C6 wird in der wissenschaftlichen Forschung für verschiedene Anwendungen verwendet, darunter:

Chemie: Als interner Standard in der analytischen Chemie für die Quantifizierung von Dutasterid unter Verwendung von Techniken wie Gaschromatographie-Massenspektrometrie (GC-MS) und Flüssigchromatographie-Massenspektrometrie (LC-MS).

Biologie: In Studien, die den Metabolismus und die Pharmakokinetik von Dutasterid untersuchen.

Medizin: In der klinischen Forschung zur Überwachung der Dutasteridspiegel in biologischen Proben.

Industrie: In der Qualitätskontrolle und Validierung von pharmazeutischen Formulierungen, die Dutasterid enthalten

5. Wirkmechanismus

Dutasterid-13C6 übt, wie Dutasterid, seine Wirkung durch Hemmung des Enzyms 5α-Reduktase aus. Dieses Enzym existiert in zwei Isoformen, Typ I und Typ II, die beide an der Umwandlung von Testosteron zu Dihydrotestosteron (DHT) beteiligt sind. Durch die Hemmung dieser Enzyme reduziert Dutasterid den DHT-Spiegel und verhindert so die Entwicklung und Vergrößerung der Prostata. Die Hemmung ist potent, selektiv und irreversibel, was zu einer signifikanten Abnahme des zirkulierenden DHT-Spiegels führt .

Ähnliche Verbindungen:

Finasterid: Ein weiterer 5α-Reduktase-Inhibitor, der aber hauptsächlich die Typ-II-Isoform hemmt.

Epristerid: Ein nicht-steroidaler 5α-Reduktase-Inhibitor mit einem anderen Wirkmechanismus.

Einzigartigkeit von Dutasterid-13C6: Dutasterid-13C6 ist aufgrund seiner dualen Hemmung sowohl der Typ-I- als auch der Typ-II-Isoform der 5α-Reduktase einzigartig, wodurch es potenter als Finasterid ist. Darüber hinaus ermöglicht die Einarbeitung von Kohlenstoff-13-Isotopen eine präzise Quantifizierung und Analyse in Forschungsanwendungen .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Dutasterid-13C6 beinhaltet die Einarbeitung von Kohlenstoff-13-Isotopen in die Molekülstruktur von Dutasterid. Dies wird typischerweise durch mehrstufige organische Synthese erreicht, bei der bestimmte Kohlenstoffatome in den Vorläufermolekülen durch mit Kohlenstoff-13 markierte Atome ersetzt werden. Die Reaktionsbedingungen beinhalten oft die Verwendung von organischen Lösungsmitteln, Katalysatoren und kontrollierter Temperatur und Druck, um die erfolgreiche Einarbeitung der Isotope zu gewährleisten .

Industrielle Produktionsmethoden: Die industrielle Produktion von Dutasterid-13C6 folgt ähnlichen Synthesewegen, aber in größerem Maßstab. Der Prozess beinhaltet die Verwendung von hochreinen Ausgangsmaterialien und fortschrittlichen Analyseverfahren, um die Einarbeitung von Kohlenstoff-13-Isotopen zu überwachen. Das Endprodukt wird mit Techniken wie der Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt, um seine hohe Reinheit und isotopenreiche Anreicherung sicherzustellen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Dutasterid-13C6 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Beinhaltet die Ersetzung eines Atoms oder einer Atomgruppe durch ein anderes.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Reagenzien sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Häufige Reagenzien sind Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Häufige Reagenzien sind Halogene und Nukleophile.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu Ketonen oder Carbonsäuren führen, während die Reduktion zu Alkoholen führen kann .

Wirkmechanismus

Dutasteride-13C6, like dutasteride, exerts its effects by inhibiting the enzyme 5α-reductase. This enzyme exists in two isoforms, type I and type II, both of which are involved in the conversion of testosterone to dihydrotestosterone (DHT). By inhibiting these enzymes, dutasteride reduces the levels of DHT, thereby preventing the development and enlargement of the prostate gland. The inhibition is potent, selective, and irreversible, leading to a significant decrease in circulating DHT levels .

Vergleich Mit ähnlichen Verbindungen

Finasteride: Another 5α-reductase inhibitor, but it primarily inhibits type II isoform.

Epristeride: A non-steroidal 5α-reductase inhibitor with a different mechanism of action.

Uniqueness of Dutasteride-13C6: this compound is unique due to its dual inhibition of both type I and type II isoforms of 5α-reductase, making it more potent than finasteride. Additionally, the incorporation of carbon-13 isotopes allows for precise quantification and analysis in research applications .

Eigenschaften

IUPAC Name |

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-[2,5-bis(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30F6N2O2/c1-24-11-9-17-15(4-8-21-25(17,2)12-10-22(36)35-21)16(24)6-7-19(24)23(37)34-20-13-14(26(28,29)30)3-5-18(20)27(31,32)33/h3,5,10,12-13,15-17,19,21H,4,6-9,11H2,1-2H3,(H,34,37)(H,35,36)/t15-,16-,17-,19+,21+,24-,25+/m0/s1/i3+1,5+1,13+1,14+1,18+1,20+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWJOTENAMICLJG-JADBXJRRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5C3(C=CC(=O)N5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)N[13C]4=[13C]([13CH]=[13CH][13C](=[13CH]4)C(F)(F)F)C(F)(F)F)CC[C@@H]5[C@@]3(C=CC(=O)N5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30F6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-[(2R,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-fluoro-3H-purin-6-one](/img/structure/B7826002.png)

![(8S,11R,13S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-17-(3-hydroxyprop-1-ynyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B7826077.png)

![(2S)-N-[(4S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,4-dioxo-1,3-diazinan-1-yl)-3-methylbutanamide](/img/structure/B7826080.png)